Superior CB1 Binding Affinity Compared to Rimonabant and Surinabant
Ibipinabant demonstrates a higher binding affinity for the human CB1 receptor (Ki = 7.8 nM) compared to the widely used reference compound rimonabant (Ki = 1.8 nM) and surinabant (Ki = 3.5 nM) [1][2]. This higher affinity, while still in the nanomolar range, suggests a different molecular interaction with the receptor and may contribute to its distinct in vivo pharmacological profile.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.8 nM (Human CB1) |
| Comparator Or Baseline | Rimonabant: Ki = 1.8 nM; Surinabant: Ki = 3.5 nM (Human CB1) |
| Quantified Difference | Ibipinabant Ki is 4.3x higher (less potent in vitro) than rimonabant; 2.2x higher than surinabant. |
| Conditions | Radioligand displacement assay using human CB1 receptor expressed in HEK293 or CHO cells. |
Why This Matters
Lower in vitro potency (higher Ki) does not always correlate with lower in vivo efficacy and can be associated with a superior therapeutic index, highlighting the importance of selecting the specific compound validated for a particular research application rather than a 'more potent' analog.
- [1] Lange JH, et al. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists. J Med Chem. 2004 Jan 29;47(3):627-43. View Source
- [2] Guide to Pharmacology. Ibipinabant Ligand Activity Charts. IUPHAR/BPS. Accessed 2026. View Source
